N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-14-5-2-6-15(11-14)19(24)22(13-21-10-4-9-18(21)23)17-8-3-7-16(20)12-17/h2-3,5-8,11-12H,4,9-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEVYWSKVXYTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Routes
Classical Amide Coupling Approach
The benzamide core is typically synthesized via acylation of 3-methylbenzoyl chloride with 3-chloroaniline derivatives. Subsequent N-alkylation introduces the 2-oxopyrrolidin-1-ylmethyl group.
Procedure:
Formation of 3-Methylbenzoyl Chloride :
Amide Bond Formation :
N-Alkylation with 2-Oxopyrrolidine :
Challenges:
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency and reduces time.
Procedure:
- One-Pot Assembly :
Advantages:
Comparative Analysis of Methods
| Parameter | Classical Approach | Microwave Method | Industrial Process |
|---|---|---|---|
| Reaction Time | 18–24 h | 20 min | 3–5 h |
| Overall Yield | 70–75% | 88–90% | 82–94% |
| Purity | 95–97% | ≥98% | >99% |
| Scalability | Limited | Moderate | High |
| Cost Efficiency | Low | Moderate | High |
Critical Reaction Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide and related benzamide derivatives:
Key Findings :
However, the absence of an imidazopyridinone core may alter receptor specificity. In contrast, N-(3-chlorophenethyl)-4-nitrobenzamide () prioritizes antifungal applications due to its nitro group, which enhances electrophilic reactivity .
Structural Influences on Activity: The pyrrolidinone methyl group in the target compound may improve solubility compared to benzimidazole derivatives (), which exhibit higher lipophilicity and gastric toxicity risks . Flutolanil’s trifluoromethyl and ether groups enhance pesticidal activity but reduce suitability for human therapeutics due to toxicity concerns .
Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 3-methylbenzoic acid derivatives and a 3-chlorophenyl-pyrrolidinone intermediate, analogous to methods in and . This contrasts with fenobam’s urea-based synthesis () or oxadiazol-containing derivatives ().
Biological Activity
N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound belonging to the benzamide class, notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H21ClN2O2 |
| Molecular Weight | 336.83 g/mol |
| CAS Number | 852155-44-3 |
The compound features a 3-chlorophenyl group, a pyrrolidinone moiety, and a benzamide backbone, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate the activity of various molecular targets, potentially leading to anticancer and antimicrobial effects. The compound may inhibit enzymes involved in cell proliferation, thereby exerting anticancer properties.
Anticancer Properties
Research has indicated that benzamide derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell growth in various cancer cell lines by targeting specific pathways involved in tumor progression. The exact mechanisms for this compound are still under investigation, but it may act through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Benzamide derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although further research is needed to quantify this effect and understand the underlying mechanisms.
Case Studies
- Anticancer Activity in Cell Lines : A study evaluated the effects of various benzamide derivatives on B16F10 melanoma cells. Compounds similar to this compound demonstrated significant inhibition of melanin production and cell proliferation, suggesting potential applications in melanoma treatment .
- Mechanistic Insights : Another investigation focused on the interaction of benzamide derivatives with nicotinamide adenine dinucleotide kinase (NADK), revealing that inhibition of NADK could destabilize dihydrofolate reductase (DHFR), a target for cancer therapies . This pathway could be relevant for understanding the action of this compound.
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique features of this compound:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-methylbenzamide | Lacks the pyrrolidinone moiety | Moderate anticancer activity |
| N-(3-chlorophenyl)-3-methyl-N-methylbenzamide | Contains a methyl group instead of the pyrrolidinone moiety | Antimicrobial properties |
The presence of the pyrrolidinone moiety in this compound may confer distinct biological activities compared to its analogs.
Q & A
Q. Table 1: Key Structural Parameters from X-ray Crystallography
| Parameter | Value (N-(3-chlorophenyl)benzamide analog) | Reference |
|---|---|---|
| N–H···O Hydrogen Bond Length | 1.98 Å | |
| Dihedral Angle (Amide/Phenyl) | 61.0° | |
| C–Cl Bond Length | 1.74 Å |
Q. Table 2: Recommended Analytical Conditions
| Technique | Conditions | Application |
|---|---|---|
| HPLC | C18 column, 70:30 acetonitrile/water, 1 mL/min | Purity assessment (>98%) |
| ¹H NMR | DMSO-d₆, 400 MHz | Substituent confirmation |
| X-ray Source | Cu Kα (λ = 1.5418 Å) | Crystal structure resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
